molecular formula C14H19N3O2 B14834523 (3-Aminomethyl-1H-indol-5-YL)-carbamic acid tert-butyl ester

(3-Aminomethyl-1H-indol-5-YL)-carbamic acid tert-butyl ester

Cat. No.: B14834523
M. Wt: 261.32 g/mol
InChI Key: IOOMDHCGSSTQSP-UHFFFAOYSA-N
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Description

(3-Aminomethyl-1H-indol-5-YL)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminomethyl-1H-indol-5-YL)-carbamic acid tert-butyl ester typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-aminomethyl-1H-indole.

    Protection of Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to form the corresponding Boc-protected intermediate.

    Coupling Reaction: The Boc-protected intermediate is then coupled with a suitable esterifying agent to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxidized indole derivatives.

    Reduction Products: Amines.

    Substitution Products: Functionalized indole derivatives.

Scientific Research Applications

(3-Aminomethyl-1H-indol-5-YL)-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Aminomethyl-1H-indol-5-YL)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

    Indole-3-carboxylic acid: Another indole derivative with similar structural features.

    Tryptamine: An indole derivative with a primary amine group.

    Serotonin: A biologically active indole derivative with neurotransmitter properties.

Uniqueness: (3-Aminomethyl-1H-indol-5-YL)-carbamic acid tert-butyl ester is unique due to the presence of both the indole ring and the carbamate group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl N-[3-(aminomethyl)-1H-indol-5-yl]carbamate

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)17-10-4-5-12-11(6-10)9(7-15)8-16-12/h4-6,8,16H,7,15H2,1-3H3,(H,17,18)

InChI Key

IOOMDHCGSSTQSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC=C2CN

Origin of Product

United States

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